See also: Degarelix (has active moiety).

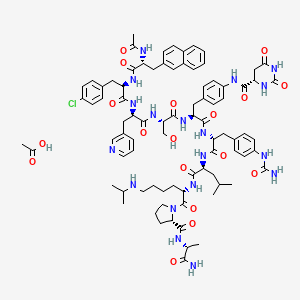

Degarelix acetate

CAS No.: 934016-19-0

Cat. No.: VC7830652

Molecular Formula: C84H107ClN18O18

Molecular Weight: 1692.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934016-19-0 |

|---|---|

| Molecular Formula | C84H107ClN18O18 |

| Molecular Weight | 1692.3 g/mol |

| IUPAC Name | (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid |

| Standard InChI | InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1 |

| Standard InChI Key | AUTFSFUMNFDPLH-KYMMNHPFSA-N |

| Isomeric SMILES | C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O |

| SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O |

Introduction

Chemical and Structural Characteristics

Molecular Composition

Degarelix acetate (C₈₄H₁₀₇ClN₁₈O₁₈·C₂H₄O₂) is a synthetic peptide derivative with a molecular weight of 1,692.3 g/mol . Its IUPAC name—N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-4-((S)-dihydroorotamido)-L-phenylalanyl-4-ureido-D-phenylalanyl-L-leucyl-N6-isopropyl-L-lysyl-L-prolyl-D-alaninamide acetic acid—reflects its complex architecture . The peptide backbone incorporates multiple non-natural amino acids, including D-isomers and aromatic side chains, engineered to enhance receptor binding affinity and metabolic stability.

Structural Features:

-

N-terminal modification: Acetylation prevents aminopeptidase degradation

-

Chlorinated phenylalanine: Enhances hydrophobic interactions with GnRH receptor pockets

-

Dihydroorotamide moiety: Improves aqueous solubility while maintaining receptor affinity

Physicochemical Properties

The compound exists as a white to off-white lyophilized powder, reconstituted with sterile water for subcutaneous administration. Its poor oral bioavailability necessitates parenteral delivery, with an elimination half-life of approximately 53 days in humans .

Pharmacological Profile

Mechanism of Action

Degarelix acetate competitively inhibits GnRH receptors on pituitary gonadotrophs, blocking downstream signaling cascades. This action results in:

-

Immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) within 1–3 hours

-

Rapid testosterone reduction to castration levels (<50 ng/dL) within 72 hours

Unlike GnRH agonists (e.g., leuprolide), degarelix avoids the initial testosterone surge that may exacerbate cancer-related symptoms in metastatic disease .

Pharmacokinetics

| Parameter | Value (Mean ± SD) | Clinical Significance |

|---|---|---|

| Tₘₐₓ | 2.1 ± 0.8 days | Steady-state achieved by 28 days |

| Vd | 1.2 ± 0.3 L/kg | Limited tissue distribution |

| Clearance | 0.15 L/hr | Hepatic metabolism negligible |

| Half-life | 53 ± 14 days | Permits monthly maintenance dosing |

Data derived from Phase III trials

Renal excretion accounts for 70–80% of elimination, with no required dose adjustment in hepatic impairment .

Clinical Efficacy in Prostate Cancer

Hormonal Control

A pivotal 12-month randomized trial (CS21) compared degarelix (240/80 mg) with leuprolide (7.5 mg) in 610 patients:

| Outcome Measure | Degarelix (n=207) | Leuprolide (n=201) | p-value |

|---|---|---|---|

| Testosterone ≤50 ng/dL (Day 3) | 96.1% | 0% | <0.001 |

| PSA reduction ≥50% (Month 3) | 85% | 72% | 0.02 |

| PSA progression-free survival | 8% | 13% | 0.05 |

Adapted from Tombal et al. (2010)

Disease Progression Mitigation

Long-term extension studies demonstrate degarelix's superiority in delaying castration resistance:

-

37% lower risk of PSA progression vs. leuprolide (HR 0.63; 95% CI 0.42–0.96)

-

Bone alkaline phosphatase normalization: 68% with degarelix vs. 53% with agonists (p=0.03)

| Event | Degarelix (%) | Leuprolide (%) |

|---|---|---|

| Injection site reactions | 35.2 | 0.5 |

| Hot flashes | 25.6 | 27.1 |

| Weight increase | 9.8 | 8.3 |

| QT prolongation | 4.3 | 3.9 |

Comparative Analysis with GnRH Agonists

Therapeutic Advantages

-

Rapid androgen suppression: Castration achieved in 96.1% by Day 3 vs. 0% with agonists

-

No clinical flare risk: Eliminates need for anti-androgen pre-treatment

-

Superior PSA control: Hazard ratio 0.66 for PSA progression (95% CI 0.39–1.15)

Limitations

-

Higher incidence of injection site reactions (35.2% vs. 0.5%)

-

Monthly administration vs. quarterly formulations for some agonists

Emerging Applications

Benign Prostatic Hyperplasia (BPH)

Early-phase trials demonstrate:

-

41% reduction in prostate volume at 6 months (240/80 mg regimen)

-

IPSS score improvement: -8.2 points vs. -5.1 for placebo (p=0.03)

Pediatric Precocious Puberty

Preclinical models suggest potential for:

-

72% suppression of LH peaks within 4 hours

-

Reversible effects upon treatment cessation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume